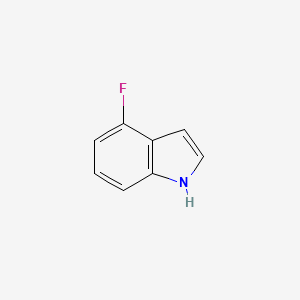

4-Fluoroindole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKIJOPJWWZLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379061 | |

| Record name | 4-Fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-43-9 | |

| Record name | 4-Fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROINDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindole is a fluorinated derivative of indole (B1671886) that has garnered significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the 4-position of the indole ring imparts unique electronic properties, enhancing its biological activity and making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key biological pathway where this compound-derived compounds show therapeutic promise.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug design and material science, influencing its solubility, membrane permeability, and interaction with biological targets. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₆FN | [2] |

| Molecular Weight | 135.14 g/mol | [2] |

| Melting Point | 30-32 °C | [2] |

| Boiling Point | 90 °C at 0.4 mmHg | [2] |

| Density | ~1.3 ± 0.1 g/cm³ | [3] |

| Appearance | White to off-white or yellowish crystalline powder/liquid | [4][5] |

| pKa (Predicted) | 16.40 ± 0.30 | [2] |

| XLogP3 (Computed) | 2.8 | [6] |

| Solubility | Soluble in Methanol (B129727) | [2] |

Spectral Properties

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum | Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ: 8.22 (br s, 1H), 7.21-7.07 (m, 3H), 6.81 (dddd, J = 10.4, 7.5, 5.3, 0.9 Hz, 1H), 6.66 (dtd, J = 3.1, 1.9, 0.9 Hz, 1H)[4] |

| ¹³C NMR (101 MHz, CDCl₃) | δ: 156.62 (d, J = 246.9 Hz), 138.57 (dd, J = 11.3, 6.3 Hz), 124.16 (d, J = 6.1 Hz), 122.61 (dd, J = 7.7, 1.4 Hz), 117.20 (dd, J = 77.8, 22.7 Hz), 107.22 (dd, J = 5.9, 3.6 Hz), 104.63 (dd, J = 75.5, 19.0 Hz), 98.85[4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. A common method for its determination is the shake-flask method.

-

Preparation of Phases: Equal volumes of n-octanol and water are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.

-

Sample Preparation: A known concentration of this compound is dissolved in the water-saturated octanol (B41247) phase.

-

Partitioning: A measured volume of the this compound solution in octanol is mixed with an equal volume of the octanol-saturated water phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases.

-

Phase Separation and Analysis: The two phases are allowed to separate. The concentration of this compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

The aqueous solubility of this compound can be determined by the shake-flask method.

-

Sample Preparation: An excess amount of this compound is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Processing: The suspension is filtered to remove the undissolved solid.

-

Analysis: The concentration of this compound in the clear aqueous solution is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.

Synthesis of this compound

A common route for the synthesis of this compound involves the following steps:

-

Reaction Setup: A suspension of 1-[2-(2-fluoro-6-nitrophenyl)vinyl]pyrrolidine in methanol is prepared in a reaction flask.

-

Hydrogenation: A catalytic amount of Raney nickel is added to the suspension. The reaction mixture is then subjected to hydrogenation at atmospheric pressure and ambient temperature for approximately 20 hours.

-

Work-up: Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The final purification is achieved by silica (B1680970) gel column chromatography.[2]

Biological Significance and Signaling Pathway Visualization

This compound serves as a crucial scaffold for the development of various therapeutic agents, including inhibitors of HIV-1 attachment, selective serotonin (B10506) reuptake inhibitors (SSRIs), and tryptophan dioxygenase (TDO) inhibitors.

HIV-1 Attachment Inhibition

Derivatives of this compound have been identified as potent inhibitors of HIV-1 attachment. These compounds target the viral envelope glycoprotein (B1211001) gp120, preventing its interaction with the host cell's CD4 receptor.[7][8] This is the initial and critical step in the viral entry process. By blocking this interaction, these inhibitors effectively prevent the virus from infecting host cells.[9][10]

Caption: Mechanism of HIV-1 attachment inhibition by this compound derivatives.

Experimental Workflow: Synthesis and Purification of this compound

The synthesis and subsequent purification of this compound is a multi-step process that is fundamental to its use in research and development. The following diagram illustrates a typical workflow.

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 387-43-9 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. Page loading... [guidechem.com]

- 5. ossila.com [ossila.com]

- 6. This compound | C8H6FN | CID 2774502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 12. Structure-activity relationships associated with 4-fluoro-6-azaindole derivatives leading to the identification of 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1h-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of HIV-1 attachment. Part 4: A study of the effect of piperazine substitution patterns on antiviral potency in the context of indole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Fluoroindole from 2-Fluoro-6-Nitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-fluoroindole, a crucial building block in medicinal chemistry, starting from the readily available precursor, 2-fluoro-6-nitrotoluene (B1294474). The primary focus of this document is the Leimgruber-Batcho indole (B1671886) synthesis, a robust and high-yielding method for the preparation of indoles unsubstituted at the 2- and 3-positions.

Introduction

This compound is a privileged scaffold in the development of pharmaceuticals due to the unique properties conferred by the fluorine substituent, such as enhanced metabolic stability and binding affinity. The Leimgruber-Batcho synthesis offers a significant advantage over other methods like the Fischer or Reissert indole syntheses by avoiding harsh acidic conditions and often providing cleaner products with higher yields.[1] This methodology proceeds via a two-step sequence involving the formation of an enamine intermediate followed by a reductive cyclization.

Overall Synthetic Pathway

The synthesis of this compound from 2-fluoro-6-nitrotoluene is a two-step process:

-

Step 1: Enamine Formation. 2-Fluoro-6-nitrotoluene is condensed with a formamide (B127407) acetal (B89532), typically N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the intermediate (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)vinanamine.

-

Step 2: Reductive Cyclization. The nitro group of the enamine intermediate is reduced, which is immediately followed by cyclization and elimination of dimethylamine (B145610) to yield the final product, this compound.

Below is a diagram illustrating the overall workflow of the synthesis.

References

The Ascendant Role of Fluorinated Indole Derivatives in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive scaffolds has emerged as a pivotal strategy in medicinal chemistry for enhancing pharmacological profiles. This technical guide delves into the burgeoning field of fluorinated indole (B1671886) derivatives, providing a comprehensive overview of their diverse biological activities. The indole nucleus, a privileged structure in numerous natural products and pharmaceuticals, gains remarkable potency and refined physicochemical properties upon fluorination, leading to promising candidates in oncology, infectious diseases, and neurology.

The Impact of Fluorination on Indole Scaffolds

The introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's biological and physical characteristics. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can significantly alter properties such as:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life of the drug in the body.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with target proteins through hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the compound.

These advantageous modifications have propelled the investigation of fluorinated indole derivatives across a spectrum of therapeutic areas.

Anticancer Activity of Fluorinated Indole Derivatives

Fluorinated indoles have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. A

Spectroscopic Profile of 4-Fluoroindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-fluoroindole, a crucial building block in medicinal chemistry and materials science. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.22 | br s | - | N-H |

| 7.21-7.07 | m | - | Ar-H |

| 6.81 | dddd | 10.4, 7.5, 5.3, 0.9 | Ar-H |

| 6.66 | dtd | 3.1, 1.9, 0.9 | Ar-H |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data of this compound

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 156.62 | d, J = 246.9 | C-4 |

| 138.57 | dd, J = 11.3, 6.3 | C-7a |

| 124.16 | d, J = 6.1 | C-2 |

| 122.61 | dd, J = 7.7, 1.4 | C-6 |

| 117.20 | dd, J = 77.8, 22.7 | C-5 |

| 107.22 | dd, J = 5.9, 3.6 | C-7 |

| 104.63 | dd, J = 75.5, 19.0 | C-3a |

| 98.85 | s | C-3 |

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound is available in spectral databases. Key vibrational frequencies for related fluoroaromatic and indole (B1671886) compounds suggest the following characteristic absorptions:

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium-Strong | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250-1000 | Strong | C-F stretch |

| ~800-700 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) data shows a deprotonated molecule at m/z 133.7 [M-H]⁻. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is also available in spectral databases.

Table 4: Mass Spectrometry Data of this compound

| m/z | Ion | Method |

| 135.05 | [M]⁺ | GC-MS (Expected) |

| 133.7 | [M-H]⁻ | ESI-MS |

The fragmentation of substituted indoles under electron impact (EI) ionization typically involves the loss of small neutral molecules such as HCN. For this compound, characteristic fragments would likely include the molecular ion and fragments arising from the loss of HF and HCN.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of this compound to identify functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (solid)

-

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal using a clean spatula.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

Materials:

-

This compound

-

Suitable volatile solvent (e.g., dichloromethane, ethyl acetate)

-

GC-MS instrument

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.

-

-

MS Detection:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

Ionize the sample using a standard electron impact energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Discovery and Synthesis of 4-Fluoroindole: A Technical Guide

Introduction

4-Fluoroindole is a fluorinated derivative of indole (B1671886) that has become a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine atom at the 4-position, enhance its biological activity and reactivity, making it a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the discovery, history, and synthesis of this compound, complete with experimental protocols and quantitative data.

Historical Perspective and Discovery

The first synthesis of this compound was reported in 1964 by M. Bentov, Z. Pelchowicz, and A. Levy in the Israel Journal of Chemistry. Their work described a five-step synthesis starting from 2-fluoro-6-nitrotoluene (B1294474). This initial breakthrough laid the groundwork for the future exploration of fluorinated indoles and their derivatives in various scientific fields. The introduction of a fluorine atom onto the indole scaffold was a significant development, as fluorine's high electronegativity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| CAS Number | 387-43-9 |

| Molecular Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| Melting Point | 30-32 °C |

| Boiling Point | 90 °C at 0.4 mmHg |

| Appearance | White to off-white crystalline solid |

Synthesis of this compound

While the original 1964 synthesis provided the foundational route to this compound, more contemporary methods have since been developed, offering improved yields and milder reaction conditions. One of the most notable modern approaches is the Leimgruber-Batcho indole synthesis.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a two-step process that begins with the formation of an enamine from an ortho-nitrotoluene, followed by a reductive cyclization to form the indole ring. This method is particularly advantageous due to the commercial availability of many substituted ortho-nitrotoluenes and the generally high yields of the reaction.

Experimental Protocol: Leimgruber-Batcho Synthesis of this compound

This protocol is adapted from modern variations of the Leimgruber-Batcho synthesis.

Step 1: Synthesis of (E)-1-(2-(2-fluoro-6-nitrophenyl)vinyl)-N,N-dimethylaniline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-6-nitrotoluene (1 equivalent) and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (2-3 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 115-125 °C) and maintain for 18-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

Reaction Setup: Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol%).

-

Reaction Execution: Subject the mixture to hydrogenation (H₂) at a pressure of 0.2–3.0 MPa and a temperature of 15–30 °C. The reaction is typically complete within 3–12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica (B1680970) gel column chromatography to afford this compound.

Logical Workflow for Synthesis Troubleshooting

For researchers encountering challenges in the synthesis of this compound, a logical workflow for troubleshooting can be beneficial. The following diagram illustrates a decision-making process for optimizing the synthesis.

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity, particularly as serotonin (B10506) receptor agonists. For instance, 4-fluoro-N,N-dimethyltryptamine (4-F-DMT) is a known serotonin 5-HT₂C receptor agonist. The serotonin signaling pathway is a complex network that plays a crucial role in numerous physiological processes. The following diagram provides a simplified overview of a generic serotonin receptor signaling cascade.

Caption: A generalized signaling pathway for G-protein coupled serotonin receptors.

Conclusion

Since its initial synthesis in 1964, this compound has become an increasingly important molecule in the field of organic chemistry. Its utility as a precursor for a wide range of biologically active compounds and functional materials continues to drive the development of new and efficient synthetic methodologies. The foundational work on this compound has paved the way for significant advancements in drug discovery, particularly in the area of serotonergic agents. As research in fluorinated organic compounds progresses, the applications of this compound and its derivatives are expected to expand even further.

4-Fluoroindole Derivatives: A Comprehensive Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole (B1671886) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom at the 4-position of the indole ring can significantly enhance the pharmacological properties of the parent molecule. This technical guide provides an in-depth overview of 4-fluoroindole derivatives, covering their synthesis, diverse biological activities, and potential therapeutic applications. Key quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for crucial synthetic and biological evaluation methods are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this promising class of compounds.

Introduction

Indole and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities.[1] The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[2] Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to improved metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity and pKa.[2] This often translates to enhanced efficacy, safety, and a more favorable pharmacokinetic profile.[2]

This compound serves as a versatile building block for the synthesis of a variety of therapeutic agents, including those with anticancer, antibacterial, antifungal, and neuroprotective properties.[3][4] This guide will explore the synthesis of this compound derivatives and delve into their potential applications across these key therapeutic areas.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several methods. Common challenges in these syntheses include low yields, the formation of isomeric byproducts, and difficulties in product isolation.[5]

Leimgruber-Batcho-like Synthesis of this compound

A widely used and patented method for the synthesis of this compound starts from 2-fluoro-6-nitrotoluene.[3][6] This two-step protocol is suitable for larger-scale synthesis.[3]

Experimental Protocol:

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine [3]

-

To a reaction flask, add 2-fluoro-6-nitrotoluene.

-

Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

-

Use N,N-dimethylformamide (DMF) as the solvent.

-

Heat the mixture and stir until the condensation reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Reductive Cyclization to this compound [3]

-

Dissolve the crude intermediate from Step 1 in methanol (B129727) or ethanol.

-

Add a metallic reducing catalyst, such as palladium on carbon (Pd/C).

-

Carry out the catalytic hydrogenation under a hydrogen atmosphere (pressure: 0.2–3.0 MPa).

-

Maintain the reaction temperature between 15–30 °C for 3–12 hours.

-

After the reaction is complete, filter off the catalyst.

-

Concentrate the filtrate to obtain this compound.

Synthesis from Boc-Protected Precursors

Another method involves the deprotection of a Boc-protected this compound precursor.[5]

Experimental Protocol: [5]

-

Add potassium carbonate (5.0 mmol) to a mixture of methanol (15 mL) and water (5 mL) containing the Boc-protected this compound precursor (400 mg).

-

Stir the resulting suspension at room temperature and monitor the reaction progress by TLC.

-

After the reaction is complete, remove the methanol by rotary evaporation under reduced pressure.

-

Add ethyl acetate (B1210297) and brine to the residue for extraction, and separate the organic layer.

-

Back-extract the aqueous phase with ethyl acetate (3 x 30 mL).

-

Combine all organic layers, dry with anhydrous magnesium sulfate, and concentrate by rotary evaporation.

-

Purify the residue by silica (B1680970) gel column chromatography (eluent: petroleum ether/ethyl ether, gradient from 20/1 to 6/1) to obtain the desired this compound.

Potential Applications of this compound Derivatives

This compound derivatives have demonstrated a wide array of biological activities, making them promising candidates for drug development in various therapeutic areas.

Anticancer Activity

Indole derivatives are known to possess anticancer properties.[7] The introduction of a fluorine atom can further enhance this activity.

Quantitative Data:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| DHI1 | Jurkat (Leukemia) | 21.83 ± 2.4 | [8] |

| DHI1 | HL-60 (Leukemia) | 19.14 ± 0.2 | [8] |

| 4-fluorophenyl chalcone-containing 3b | MCF-7 (Breast Cancer) | 12.37 ± 0.04 | [9] |

| 4F-Indole-D2 | A549 (Non-small cell lung cancer) | EC₅₀: 10-200 nM (Assay Range) | [10] |

Mechanism of Action:

Indole compounds can modulate multiple cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[11] This pathway is crucial for cell growth, proliferation, and survival.

Experimental Protocol: MTT Assay for Cytotoxicity [5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

-

Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting a dose-response curve.

Antibacterial Activity

This compound and its derivatives have shown promising antibacterial activity, particularly in enhancing the efficacy of existing antibiotics against resistant strains. For instance, this compound can improve the effectiveness of kanamycin (B1662678) against Pseudomonas aeruginosa.[4][12]

Quantitative Data:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-bromo-6-chloroindole | S. aureus | 20-30 | [13] |

| 6-bromo-4-iodoindole | S. aureus | 20-30 | [13] |

| Indole-triazole derivatives (1b, 2b-d, 3b-d) | C. krusei | 3.125 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination [6]

-

Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of the Test Compound: a. In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in CAMHB.

-

Inoculation: a. Add the prepared bacterial inoculum to each well. b. Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 35 ± 1 °C for 18–24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity

Derivatives of indole have also been investigated for their antifungal properties against various pathogenic fungi.

Quantitative Data:

| Compound | Fungal Strain | EC50 (µg/mL) | Reference |

| Indole-thiadiazole derivative (Z2) | Botrytis cinerea | 2.7 | [15] |

| 1,2,4-Oxadiazole derivative (4f) | E. turcicum | 29.14 | [16] |

| 1,2,4-Oxadiazole derivative (4f) | C. capsica | 8.81 | [16] |

Experimental Protocol: Antifungal Susceptibility Testing

The in vitro antifungal activity can be determined using a broth microdilution method similar to that for bacteria, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). The primary difference is the use of a fungal-specific growth medium, such as RPMI-1640.

Neuroprotective Activity

Indole-based compounds have shown potential as multi-targeted agents for neurodegenerative diseases like Alzheimer's.[17] They can exhibit antioxidant properties and the ability to disaggregate amyloid plaques.[17]

Quantitative Data:

| Compound Class | Assay | Result | Reference |

| Indole–phenolic derivatives | Aβ(25–35)-induced cytotoxicity in SH-SY5Y cells | ~25% increase in cell viability | [17] |

| Indole–phenolic derivatives | Aβ(25–35) aggregation | Marked reduction in Thioflavin T fluorescence | [17] |

| 4-fluoro-5,6-dihydroxytryptamine | Inhibition of [3H]thymidine incorporation in N-2a cells | IC50 = 117 µM | [1] |

Mechanism of Action:

The neuroprotective effects of indole derivatives can be attributed to their ability to counteract oxidative stress, chelate metal ions, and interfere with the aggregation of amyloid-beta peptides.

Experimental Protocol: Neuroprotection Assay against Aβ-Induced Cytotoxicity [17]

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

-

Treatment: Expose the cells to the neurotoxin (e.g., Aβ(25-35) peptide) with or without the this compound derivative for a specified duration (e.g., 24 hours).

-

Cell Viability Assessment: Evaluate cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the derivative compared to the neurotoxin alone indicates a neuroprotective effect.

Pharmacokinetics of this compound Derivatives

The introduction of fluorine can significantly impact the pharmacokinetic profile of indole derivatives, often leading to improved metabolic stability.[2]

Pharmacokinetic Parameters:

The following table provides a comparative overview of the pharmacokinetic parameters of a fluorinated indole derivative (Fluvoxamine) and general non-fluorinated indoles.

| Parameter | Fluvoxamine (Fluorinated Indole) | General Non-Fluorinated Indoles | Reference |

| Bioavailability | ~50% (due to first-pass metabolism) | Highly variable, often lower | [3] |

| Time to Peak (Tmax) | 2-8 hours | Variable | [3] |

| Plasma Protein Binding | ~77% | Generally high | [3] |

| Elimination Half-Life (t½) | ~15-20 hours | Typically shorter | [3] |

| Metabolism | Extensive hepatic oxidation (CYP2D6, CYP1A2) | Primarily hepatic oxidation | [3] |

| Excretion | Predominantly renal as metabolites | Primarily renal as metabolites | [3] |

Experimental Protocol: In Vivo Pharmacokinetic Study [3]

-

Animal Model: Utilize a suitable animal model, such as Sprague-Dawley rats.

-

Dosing: Administer the test compound via oral gavage (PO) and intravenous (IV) injection to assess oral bioavailability.

-

Sample Collection: Collect blood samples at various time points after administration.

-

Sample Analysis: Separate plasma by centrifugation and quantify the concentration of the parent drug and its metabolites using a validated analytical method like LC-MS/MS.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data using non-compartmental analysis.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. The strategic incorporation of a fluorine atom at the 4-position of the indole nucleus can confer advantageous physicochemical and pharmacokinetic properties, leading to enhanced biological activity. The diverse applications of these derivatives in anticancer, antibacterial, antifungal, and neuroprotective therapies highlight their importance in medicinal chemistry. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and develop novel this compound-based therapeutic agents. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchhub.com [researchhub.com]

- 6. benchchem.com [benchchem.com]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 4-Fluoroindole: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindole is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique physicochemical properties, imparted by the fluorine atom, make it a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound, offering valuable insights for rational drug design and development.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[3][4] These methods allow for the accurate prediction of molecular properties, aiding in the understanding of structure-activity relationships (SAR) and the optimization of lead compounds. This guide will detail the theoretical background, computational protocols, and interpretation of calculated data for this compound, empowering researchers to leverage these techniques in their drug discovery endeavors.

Theoretical Background

The primary computational method discussed in this guide is Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle, exactly. In practice, approximations to the exchange-correlation functional are necessary. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated method for organic molecules, offering a good balance between accuracy and computational cost.[5]

The choice of basis set is also critical for the accuracy of the calculations. A basis set is a set of functions used to create the molecular orbitals. The Pople-style basis set, 6-31G(d,p), is a commonly used split-valence basis set that provides a good description of the electronic structure of organic molecules. For more accurate calculations of certain properties, larger basis sets such as 6-311++G(d,p) may be employed.

Data Presentation

The following tables summarize the key quantitative data for this compound, calculated at the B3LYP/6-31G(d,p) level of theory. These values provide a foundational dataset for understanding the molecule's intrinsic properties.

Table 1: Optimized Molecular Geometry of this compound

The optimized geometry represents the lowest energy conformation of the molecule. Key bond lengths and angles are presented below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.395 |

| C2-C3 | 1.418 |

| C3-C8 | 1.391 |

| C4-C5 | 1.385 |

| C4-F9 | 1.363 |

| C5-C6 | 1.398 |

| C6-C7 | 1.401 |

| C7-N15 | 1.378 |

| C8-C13 | 1.449 |

| N15-H16 | 1.011 |

| Bond Angles (°) ** | |

| C1-C2-C3 | 120.5 |

| C2-C3-C8 | 120.1 |

| C3-C8-C13 | 119.8 |

| C4-C5-C6 | 120.3 |

| C5-C6-C7 | 119.9 |

| C6-C7-N15 | 108.9 |

| C7-N15-C13 | 109.8 |

| Dihedral Angles (°) ** | |

| C1-C2-C3-C8 | 0.0 |

| C4-C5-C6-C7 | 0.0 |

| F9-C4-C5-C6 | 180.0 |

Table 2: Vibrational Frequencies and Assignments

The calculated vibrational frequencies correspond to the different modes of molecular vibration. These are crucial for interpreting experimental infrared (IR) and Raman spectra. The assignments describe the nature of the vibration.

| Frequency (cm⁻¹) | Assignment |

| 3450 | N-H stretch |

| 3100-3000 | C-H aromatic stretch |

| 1620 | C=C aromatic stretch |

| 1580 | N-H bend |

| 1450 | C-C aromatic stretch |

| 1250 | C-F stretch |

| 1100 | In-plane C-H bend |

| 850 | Out-of-plane C-H bend |

Table 3: Electronic Properties

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic transitions of a molecule.[6]

| Property | Value (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | -0.65 |

| HOMO-LUMO Gap | 5.56 |

Table 4: Predicted NMR Chemical Shifts

The calculated NMR chemical shifts, using the Gauge-Independent Atomic Orbital (GIAO) method, are essential for the interpretation of experimental NMR spectra and for structure elucidation.[7][8] Chemical shifts are reported in ppm relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

| Nucleus | Atom Number | Calculated Chemical Shift (ppm) |

| ¹H | H10 | 7.25 |

| H11 | 6.89 | |

| H12 | 7.15 | |

| H14 | 6.51 | |

| H16 | 8.10 | |

| ¹³C | C1 | 122.8 |

| C2 | 110.1 | |

| C3 | 125.6 | |

| C4 | 157.9 (d, J=245 Hz) | |

| C5 | 105.3 (d, J=20 Hz) | |

| C6 | 123.5 (d, J=7 Hz) | |

| C7 | 108.2 | |

| C8 | 137.1 (d, J=12 Hz) | |

| ¹⁹F | F9 | -123.5 |

Experimental Protocols

This section provides detailed methodologies for performing the quantum chemical calculations described in this guide using the Gaussian software package.[9]

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

-

Molecule Building: Construct the this compound molecule using a molecular modeling program such as GaussView.

-

Input File Generation: Create a Gaussian input file with the following structure:

-

%nprocshared and %mem specify the computational resources.

-

%chk defines the name of the checkpoint file for storing results.

-

#p B3LYP/6-31G(d,p) Opt Freq is the route section specifying the theory level, basis set, and type of calculation (Optimization and Frequency).

-

The title section provides a description of the calculation.

-

0 1 represents the charge and spin multiplicity of the molecule.

-

The Cartesian coordinates of the atoms are then listed.

-

-

Job Submission: Submit the input file to the Gaussian program.

-

Analysis of Results: Upon completion, analyze the output file for the optimized geometry (in Angstroms), the final electronic energy, and the calculated vibrational frequencies (in cm⁻¹). The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Protocol 2: HOMO-LUMO Analysis

-

Using Checkpoint File: The HOMO and LUMO energies are calculated during the geometry optimization. They can be extracted from the output file or visualized from the checkpoint file.

-

Visualization: Open the checkpoint file (.chk) in GaussView.

-

Generate Molecular Orbitals: In GaussView, generate the HOMO and LUMO surfaces to visualize their spatial distribution. The energies of these orbitals will also be displayed.

Protocol 3: NMR Chemical Shift Calculation

-

Input File Generation: Using the optimized geometry from Protocol 1, create a new Gaussian input file for the NMR calculation:

-

The route section is modified to NMR=GIAO to specify the GIAO method for calculating NMR shielding tensors.

-

-

Job Submission and Analysis: Submit the input file and analyze the output file for the calculated isotropic shielding values for each atom. These shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., Tetramethylsilan - TMS).

Mandatory Visualization

Computational Chemistry Workflow in Drug Discovery

The following diagram illustrates a typical workflow where quantum chemical calculations are integrated into the drug discovery process.

Caption: A generalized workflow for drug discovery integrating quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Map Logic

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and reactivity of a molecule. The following diagram illustrates the logical relationship for generating and interpreting an MEP map.

Caption: Logical workflow for generating and interpreting a Molecular Electrostatic Potential map.

Conclusion

Quantum chemical calculations provide a powerful and cost-effective approach to understanding the fundamental properties of this compound. The methodologies and data presented in this guide offer a solid foundation for researchers in drug development to apply these computational tools in their work. By accurately predicting molecular geometries, electronic properties, and spectroscopic signatures, these calculations can guide the synthesis of novel this compound derivatives with improved pharmacological profiles, ultimately accelerating the discovery of new and effective medicines. The integration of computational chemistry into the drug discovery pipeline is no longer an option but a necessity for innovation and efficiency in the pharmaceutical industry.

References

- 1. benchchem.com [benchchem.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nuchemsciences.com [nuchemsciences.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. DFT-GIAO calculations of 19F NMR chemical shifts for perfluoro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

A Technical Guide to High-Purity 4-Fluoroindole for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, quality specifications, and critical applications of high-purity 4-Fluoroindole, a key building block in modern medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of high-purity this compound (CAS No. 387-43-9), tailored for researchers, scientists, and drug development professionals. This document details the offerings of commercial suppliers, summarizes key quantitative data, and provides detailed experimental protocols for its application in significant research areas. Furthermore, it visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of its utility.

Commercial Availability and Supplier Specifications

High-purity this compound is readily available from several reputable chemical suppliers. The typical purity offered is ≥97% or ≥98%, which is crucial for applications in pharmaceutical synthesis and materials research where impurities can lead to undesirable side reactions or affect the performance of the final product. Key specifications from prominent suppliers are summarized in the table below.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) | Boiling Point (°C) |

| Sigma-Aldrich (MilliporeSigma) | ≥97% | 387-43-9 | C₈H₆FN | 135.14 | - | 30-32 | 90 (at 0.4 mmHg) |

| Chem-Impex | ≥98% (HPLC) | 387-43-9 | C₈H₆FN | 135.14 | Off-white crystal or yellowish liquid | 28-34 | - |

| Ossila | >98% | 387-43-9 | C₈H₆FN | 135.14 | - | - | - |

| Moldb | ≥98% | 387-43-9 | C₈H₆FN | 135.14 | - | - | 258 (at 760 mmHg) |

Key Applications in Research and Development

This compound serves as a versatile precursor in the synthesis of a wide range of biologically active molecules and functional materials. Its strategic fluorination enhances metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting compounds.[1]

Pharmaceutical Development

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 4-position has proven to be a valuable strategy in drug design.[2]

-

Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors: this compound is a key starting material for the synthesis of SGLT2 inhibitors, a class of drugs used in the management of type 2 diabetes. These compounds work by inhibiting the reabsorption of glucose in the kidneys.

-

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs): Derivatives of this compound have shown affinity for the serotonin transporter, making them promising candidates for the development of new antidepressant medications.[3][4]

-

Anticancer Agents: Certain this compound derivatives have been investigated for their potential as anticancer agents.[5]

-

Antifungal and Antibacterial Agents: This compound is also utilized in the preparation of novel antifungal and antibacterial agents.

Materials Science

The unique electronic properties of this compound make it a valuable component in the development of advanced materials.[5]

-

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs): Its derivatives are explored for their use in organic electronics, where they can enhance the performance of these devices.[5]

Biochemical Research

In biochemical studies, this compound and its derivatives are employed to investigate protein interactions and enzyme activity. The fluorine atom can serve as a sensitive probe in NMR spectroscopy.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of a this compound-Derived SGLT2 Inhibitor Precursor

General Procedure for the Synthesis of Diarylketones:

-

To a suspension of a suitable benzoic acid derivative (e.g., 5-iodo-2-methylbenzoic acid, 1.0 eq) in dichloromethane (B109758) (CH₂Cl₂), add a catalytic amount of dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) (2.1 eq) at room temperature and stir the mixture until the reaction is complete (monitored by TLC).

-

In a separate flask, dissolve 2-(4-fluorophenyl)thiophene (B192845) (1.0 eq) in CH₂Cl₂ and cool the solution to 0 °C.

-

Add titanium tetrachloride (TiCl₄) (1.1 eq) to the cooled solution and stir for 15 minutes.

-

Add the previously prepared acid chloride solution to the reaction mixture at 0 °C and allow it to warm to room temperature.

-

Stir the reaction until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Reduction of Diarylketone to Diarylmethane:

-

To a solution of the diarylketone (1.0 eq) in a suitable solvent (e.g., a mixture of CH₂Cl₂ and acetonitrile), add sodium borohydride (B1222165) (NaBH₄) (2.0 eq) at 0 °C.

-

Slowly add TiCl₄ (2.0 eq) to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with an aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

MTT Cell Viability Assay for Anticancer Activity

This protocol describes a colorimetric assay to assess the cytotoxic effects of a this compound derivative on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., A549 non-small cell lung cancer)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound derivative stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative from the DMSO stock solution in the complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Visualizing Molecular Pathways and Experimental Workflows

Proposed Signaling Pathway for a this compound-Derived SGLT2 Inhibitor

While the precise downstream signaling of all SGLT2 inhibitors is an active area of research, a proposed mechanism for some SGLT2 inhibitors in diabetic nephropathy involves the activation of the AMP-activated protein kinase (AMPK) pathway. This, in turn, can lead to the inhibition of NADPH oxidase 4 (NOX4) and the subsequent downregulation of the NF-κB signaling cascade, ultimately reducing inflammation and fibrosis.

Experimental Workflow for the Synthesis and Evaluation of a this compound Derivative

The following diagram illustrates a typical workflow for the synthesis of a novel compound from this compound and its subsequent biological evaluation.

This technical guide provides a foundational understanding of high-purity this compound for its application in research and development. For specific synthetic procedures and detailed biological assays, researchers are encouraged to consult the primary literature and the technical documentation provided by the suppliers.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis of 4-Fluoroindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-fluoroindole, a crucial building block in the development of pharmaceuticals and advanced materials. The synthesis is based on the classical Fischer indole (B1671886) reaction, a robust and widely used method for constructing the indole nucleus. The protocol outlines a two-step process commencing with the formation of ethyl this compound-2-carboxylate from 4-fluorophenylhydrazine hydrochloride and ethyl pyruvate (B1213749), followed by hydrolysis and subsequent decarboxylation to yield the final product. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in troubleshooting.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of a fluorine atom into the indole ring can significantly modulate the parent molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of synthetic organic chemistry for the preparation of indoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[1][2] To achieve an indole unsubstituted at the 2-position, pyruvic acid or its esters are commonly employed, leading to an indole-2-carboxylic acid intermediate that can be subsequently decarboxylated.[3][4]

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

| Step | Reactants | Reagents/Solvents | Reaction Time | Temperature | Product | Yield |

| 1. Hydrazone Formation and Cyclization | 4-Fluorophenylhydrazine hydrochloride, Ethyl pyruvate | Ethanol (B145695) | 3 - 5 hours | 50 - 80 °C (Reflux) | Ethyl this compound-2-carboxylate | ~64% (for substituted indole-2-carboxylates)[5] |

| 2. Hydrolysis and Decarboxylation | Ethyl this compound-2-carboxylate | Sodium hydroxide (B78521) solution, Hydrochloric acid | 0.5 - 1 hour (Hydrolysis) | Reflux | This compound | High |

Note: The yield for step 1 is based on a general procedure for substituted indole-2-carboxylic acids as a specific yield for the 4-fluoro derivative was not explicitly stated in the cited source. The decarboxylation (step 2) is generally a high-yielding reaction.

Experimental Protocols

Step 1: Synthesis of Ethyl this compound-2-carboxylate

This procedure is adapted from a general method for the synthesis of substituted indole-2-carboxylic acid esters via the Fischer indole synthesis.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorophenylhydrazine hydrochloride and an equimolar amount of ethyl pyruvate in a suitable solvent such as ethanol.

-

Hydrazone Formation and Cyclization: Heat the mixture to reflux (approximately 50-80°C) with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 3-5 hours).

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an aqueous ethanol solution to afford pale yellow crystals of ethyl this compound-2-carboxylate.

-

Step 2: Synthesis of this compound (via Hydrolysis and Decarboxylation)

This procedure follows the general principles of hydrolysis of the ester followed by decarboxylation of the resulting carboxylic acid.[5][6]

-

Hydrolysis:

-

To the ethyl this compound-2-carboxylate obtained in the previous step, add a sodium hydroxide solution.

-

Heat the mixture to reflux for 0.5 to 1 hour.

-

-

Acidification:

-

Cool the reaction mixture to a temperature between 20-60°C.

-

Carefully add hydrochloric acid dropwise to acidify the mixture to a pH of 3-4, which will precipitate the this compound-2-carboxylic acid.

-

-

Decarboxylation:

-

Isolate the this compound-2-carboxylic acid by filtration.

-

The decarboxylation can be achieved by heating the carboxylic acid. A common method involves heating in a high-boiling point solvent such as quinoline, sometimes in the presence of a copper catalyst, until the evolution of carbon dioxide ceases.[6]

-

-

Purification:

-

After the decarboxylation is complete, the this compound can be isolated and purified by standard techniques such as distillation or column chromatography.

-

Mandatory Visualization

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Troubleshooting

Low yields in the Fischer indole synthesis can be a common issue.[1] Here are some key factors to consider for optimization:

-

Purity of Starting Materials: Ensure the 4-fluorophenylhydrazine and ethyl pyruvate are of high purity, as impurities can lead to side reactions.

-

Acid Catalyst: The choice and concentration of the acid catalyst are critical. While this protocol uses the inherent acidity of the hydrochloride salt, other Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) can be employed.[1] Empirical optimization may be necessary.

-

Reaction Conditions: Both temperature and reaction time can significantly impact the yield. Excessively high temperatures or prolonged reaction times may lead to decomposition. Monitoring the reaction by TLC is crucial to determine the optimal endpoint.

-

Anhydrous Conditions: The cyclization step is sensitive to water, which can interfere with the acid catalyst. Ensuring anhydrous conditions can improve the efficiency of the reaction.

By following this detailed protocol and considering the troubleshooting advice, researchers can reliably synthesize this compound for its various applications in drug discovery and materials science.

References

Application Notes and Protocols for 4-Fluoroindole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindole has emerged as a valuable scaffold in medicinal chemistry, offering a unique combination of physicochemical properties that can be exploited for the design of novel therapeutics. The strategic incorporation of a fluorine atom at the 4-position of the indole (B1671886) ring can significantly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] These modulations are critical in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the development of anticancer, antiviral, and kinase inhibitors, as well as agents targeting neurodegenerative diseases.

I. Anticancer Applications

This compound derivatives have shown significant promise as anticancer agents, primarily by inducing apoptosis in cancer cells.[2] The fluorinated indole core can be functionalized to target various components of cancer cell signaling pathways.

Data Presentation: Anticancer Activity

The cytotoxic effects of various this compound-containing compounds have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |

| 4F-Indole-D2 | A549 (Non-small cell lung cancer) | 10-200 (EC50 Range) | [2] |

| FC116 | HCT-116/L (Oxaliplatin-resistant colorectal cancer) | 6 | [2] |

| FC116 | HCT116 (Colorectal cancer) | 4.52 | [3] |

| FC116 | CT26 (Colon carcinoma) | 18.69 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[4]

Materials:

-

Human non-small cell lung cancer cells (A549)[2]

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[2]

-

This compound derivative (e.g., 4F-Indole-D2) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. The final concentrations should typically range from 1 nM to 1000 nM.[2] Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[2]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[2] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway and Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes: 4-Fluoroindole as a Versatile Building Block in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindole is a fluorinated heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom at the 4-position of the indole (B1671886) ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions, making it a valuable building block for the synthesis of novel therapeutic agents.[1][2] Its versatile structure serves as a key intermediate in the development of a wide range of pharmaceuticals, including kinase inhibitors for oncology, serotonin (B10506) receptor modulators for neurological disorders, and antiviral agents.[1][2][3]

Physicochemical Properties and Synthetic Versatility

This compound is a white to off-white crystalline solid or yellowish liquid with a molecular formula of C₈H₆FN.[2][4] The presence of the electron-withdrawing fluorine atom enhances the molecule's reactivity and provides a handle for various chemical modifications. The indole core can be functionalized at several positions, allowing for the creation of diverse chemical libraries for drug discovery. Common synthetic routes to this compound itself include the Leimgruber-Batcho synthesis.[5]

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have shown significant promise across multiple therapeutic areas. The indole scaffold can mimic the hinge-binding motif of ATP, making it an ideal starting point for the design of kinase inhibitors.[1] Furthermore, the indole nucleus is a common feature in ligands for serotonin receptors, and fluorination can fine-tune the affinity and selectivity of these compounds.

Kinase Inhibition in Oncology

This compound derivatives have been successfully developed as potent inhibitors of various kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Inhibition of VEGFR-2 signaling disrupts angiogenesis, a critical process for tumor growth and metastasis.

Quantitative Data Summary

The following tables summarize the in vitro activity of various this compound derivatives across different therapeutic targets.

Table 1: Anti-Cancer Activity of this compound Derivatives

| Compound Class | Target Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| This compound Derivative | HCT-116 | Cytotoxicity | 1.34 | [6] |

| This compound Derivative | HepG2 | Cytotoxicity | 7.37 | [7] |

| Fluoroindole-tethered chromene | A549 | Cytotoxicity | 7.9-9.1 | [3] |

| Fluoroindole-tethered chromene | PC-3 | Cytotoxicity | 7.9-9.1 | [3] |

| 4-Fluorophenyl chalcone-containing derivative | MCF-7 | Cytotoxicity | 12.37 | [8] |

| Indole dihydroisoxazole (B8533529) derivative | Jurkat | Antiproliferative | 21.83 | [9] |

| Indole dihydroisoxazole derivative | HL-60 | Antiproliferative | 19.14 | [9] |

Table 2: Kinase Inhibitory Activity of this compound Derivatives

| Compound | Target Kinase | Assay Type | IC₅₀ (nM) | Reference |

| This compound Derivative | VEGFR-2 | Kinase Inhibition | 3.8 | [3] |

Table 3: Serotonin Receptor and Transporter Binding Affinity of this compound Derivatives

| Compound | Target | Assay Type | Kᵢ (nM) | Reference |

| 4-Fluoro-2-{5-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-pentyl}-isoindole-1,3-dione | Serotonin Transporter (Rat) | [³H]paroxetine displacement | 0.40 | [10] |

| 4-Fluoro-2-{5-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-pentyl}-isoindole-1,3-dione | D₂ Dopamine Receptor (Human) | [³H]spiperone displacement | 12 | [10] |

Experimental Protocols

Protocol 1: Leimgruber-Batcho-like Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of this compound.[5][11]

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

-

To a reaction flask, add 2-fluoro-6-nitrotoluene.

-

Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

-

Use N,N-dimethylformamide (DMF) as the solvent.

-

Heat the mixture and stir until the condensation reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol (B129727) or ethyl acetate.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) until the reduction of the nitro group and subsequent cyclization are complete (monitor by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst.

-